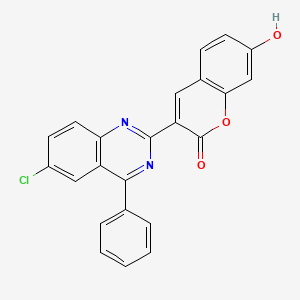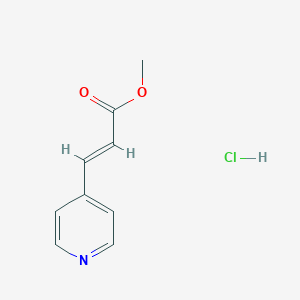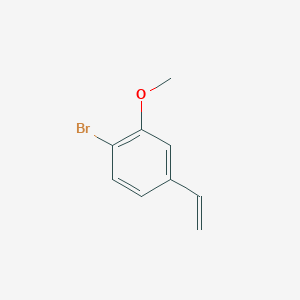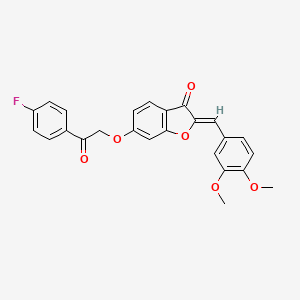![molecular formula C12H12N4O B2704326 N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide CAS No. 2094256-80-9](/img/structure/B2704326.png)
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids.
Attachment of the Phenyl Group: The triazole ring is then functionalized with a phenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as signal transduction and metabolic pathways, resulting in altered cellular functions and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as fluconazole and voriconazole, are well-known for their antifungal properties.
Uniqueness: Unlike other triazole derivatives, this compound has a unique structure that allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-12(17)14-7-10-4-3-5-11(6-10)16-9-13-8-15-16/h2-6,8-9H,1,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAPLZKTIBPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2704245.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2704247.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide](/img/structure/B2704249.png)
![1-[4-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2704252.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2704254.png)
![Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2704255.png)






